Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
Description
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride is a bicyclic amino acid derivative characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) with a methyl ester and an amine group in specific stereochemical positions. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol (for the racemic form) or 251.11 g/mol (for enantiopure forms) depending on the salt and stereochemistry .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1 |
InChI Key |
ILJKTSDRZGORSN-SZPCUAKFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N.Cl |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis commonly utilizes (2S,4R)-4-aminoproline methyl ester as a precursor, owing to its inherent stereochemistry and functional groups suitable for further transformations. This compound can be synthesized via chiral pool synthesis or obtained commercially with high enantiomeric purity.
Cyclization via Epimerization-Lactamization Cascade
The core bicyclic structure is formed through an intramolecular cyclization process involving the amino and carboxylate functionalities:
- Under basic conditions, the amino group is deprotonated, increasing nucleophilicity.
- The nucleophilic amino attacks the activated carbonyl carbon of the ester, forming a lactam intermediate.
- Subsequent ring closure leads to the formation of the bicyclo[2.2.1]heptane core.
This process is facilitated by strong bases such as potassium tert-butoxide or sodium hydride in suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Introduction of the Amino Group
The amino functionality at the bridgehead position is introduced via selective amination :
- Reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
- Alternatively, nucleophilic substitution on activated intermediates, such as halogenated derivatives, can be employed.
Esterification
The methyl ester is introduced through methylation of the carboxylic acid :
- Using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Alternatively, Fischer esterification with methanol and acid catalysts like sulfuric acid can be employed, although this route is less selective.
Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or methanol). This step stabilizes the compound and enhances its solubility for biological applications.
Reaction Conditions and Optimization
| Step | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Cyclization | NaH or t-BuOK | THF or DMF | Reflux or room temperature | Ensures high stereoselectivity |
| Amination | NH₃ or primary amines | Ethanol or methanol | Mild heating | Selectivity for bridgehead amino group |
| Esterification | MeI or methyl sulfate | Acetone or DMF | Room temperature to reflux | High yield methylation |
| Salt formation | HCl gas | Ether or methanol | Room temperature | Complete conversion to hydrochloride |
Data Tables and Research Findings
Summary of Synthesis Parameters
Key Research Discoveries
- Stereoselective cyclization has been optimized using chiral auxiliaries and catalysts to improve enantiomeric purity.
- Protecting groups such as Boc or Fmoc are employed during multi-step synthesis to prevent side reactions.
- Reaction monitoring via NMR and HPLC ensures high stereochemical fidelity and purity.
Notes on Alternative Methods
- Biocatalytic approaches using enzymes have been explored for stereoselective synthesis, offering greener alternatives.
- Solid-phase synthesis techniques are under investigation for scalable production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the amine and ester functional groups under controlled conditions:
Oxidation of the primary amine group typically requires mild oxidants like hydrogen peroxide to avoid over-oxidation to nitro groups. The ester group oxidizes to a carboxylic acid under stronger oxidative conditions, as demonstrated in the synthesis of tricyclic analogs for pharmaceutical applications .
Reduction Reactions
The ester moiety can be selectively reduced while preserving the bicyclic structure:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ester reduction | LiAlH₄, anhydrous THF | (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-methanol |
Reduction with lithium aluminum hydride yields the corresponding alcohol, retaining stereochemical integrity. The bicyclic framework’s rigidity prevents ring-opening under these conditions.
Substitution Reactions
The amine group participates in nucleophilic substitution and acylation reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | |
| Sulfonamidation | Methanesulfonyl chloride, DCM | N-Methanesulfonamide analog |
Substitution reactions are stereospecific due to the compound’s fixed bicyclic geometry. For example, sulfonamidation with methanesulfonyl chloride produces derivatives with retained configuration, critical for maintaining biological activity .
Epimerization-Lactamization Cascade
A key reaction in the compound’s synthesis involves an epimerization-lactamization cascade:
-
Step 1 : Functionalized (2S,4R)-4-aminoproline methyl ester undergoes base-induced epimerization.
-
Step 2 : Intramolecular lactamization forms the bicyclo[2.2.1]heptane framework.
Reaction Conditions :
This cascade is highly sensitive to steric and electronic effects, requiring precise optimization of base strength and reaction time.
Comparative Reactivity Table
The compound’s reactivity differs significantly from non-bicyclic analogs:
| Property | Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate HCl | Linear Analog (e.g., methyl prolinate) |
|---|---|---|
| Oxidation rate (ester) | Slower due to steric hindrance | Faster |
| Amine pKa | ~8.2 (weaker base) | ~10.6 |
| Thermal stability | High (decomposition >200°C) | Moderate (decomposition ~150°C) |
The bicyclic structure reduces conformational flexibility, slowing reaction kinetics but enhancing thermal stability .
Mechanistic Insights
-
Steric Effects : The norbornane-like framework shields the amine group, limiting access to bulky electrophiles.
-
Electronic Effects : The electron-withdrawing ester group slightly deactivates the amine, requiring catalytic acid for efficient acylation .
-
Stereochemical Retention : Reactions proceed with >95% retention of configuration, confirmed by X-ray crystallography .
Scientific Research Applications
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride is a bicyclic compound featuring a unique bicyclo[2.2.1]heptane framework. This structural feature gives it distinct chemical properties and reactivity, making it valuable in scientific research. The compound has potential applications in medicinal chemistry and biological studies because its structure allows it to interact with biological targets.
Scientific Research Applications
- Medicinal Chemistry and Biological Studies The compound's structural features allow interactions with biological targets, making it useful in these fields.
- Enzyme Activity and Cellular Functions Studies show it can modulate enzyme activity and cellular functions, influencing key metabolic enzymes and altering gene expression related to cell cycle regulation.
Synthesis
The synthesis of this compound typically involves using functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade under basic conditions to form the desired bicyclic structure. Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis. While specific industrial production methods are not extensively documented, scaling up laboratory synthesis methods would generally involve optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Bicyclic structure with different ring size | Different pharmacological properties |
| Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate | Variation in ring structure | Potentially different biological activity |
| 5-Aminobicyclo[3.1.1]heptan-2-ol hydrochloride | Similar bicyclic framework | Hydroxyl group introduces different reactivity |
| Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate | Bicyclic with carbamate functionality | Enhanced solubility characteristics |
These compounds differ primarily in their ring structures and functional groups, which can significantly influence their biological activities and applications in research.
Additional Information
Mechanism of Action
The mechanism of action of Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs: Ester Substitution Variations
Variants with ethyl or tert-butyl esters instead of methyl exhibit distinct physicochemical properties. For example:
*Ethyl analogs exhibit higher melting points due to increased van der Waals interactions, while tert-butyl derivatives enhance steric bulk for receptor binding .
Stereochemical Variants
Enantiomeric and diastereomeric forms significantly influence biological activity and physical properties:
The (1S,2R,3S,4R) configuration is prioritized in drug discovery for optimal target engagement, whereas the (1R,2R,3S,4S) variant shows altered solubility due to the unsaturated hept-5-ene moiety .
Bicyclo Framework Modifications
Ring size (e.g., bicyclo[2.2.1] vs. [2.2.2]) impacts conformational flexibility and synthetic accessibility:
The bicyclo[2.2.1] framework is preferred for rigid, enzyme-complementary geometries, while [2.2.2] systems are explored for metabolic stability .
Biological Activity
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various biochemical contexts.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework, which contributes to its distinct chemical reactivity and interaction with biological targets. The specific stereochemistry of the compound is crucial for its biological activity, influencing how it interacts with enzymes and receptors within biological systems.
Synthesis and Optimization
The synthesis of this compound typically involves functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade under basic conditions to yield the desired bicyclic structure. Optimization of reaction conditions is essential for maximizing yield and purity during synthesis.
This compound has been shown to modulate enzyme activity and influence cellular functions. Its interactions with biological macromolecules have been studied extensively:
- Enzyme Modulation : The compound can alter the activity of key metabolic enzymes involved in various biochemical pathways.
- Gene Expression : It has been observed to affect gene expression related to cell cycle regulation, potentially influencing cellular proliferation and differentiation processes.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Cellular Studies : In vitro studies demonstrated that this compound can inhibit the uptake of essential amino acids in cancer cells by interacting with transporters like LAT1 (SLC7A5). This inhibition may contribute to reduced nutrient availability for tumor growth .
- Antivascular Activity : Research on structural analogs has indicated that stereochemistry significantly impacts the anti-tubulin activity of related compounds. The configuration of Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane derivatives plays a crucial role in their potential as antivascular agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Bicyclic structure with different ring size | Different pharmacological properties |
| Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate | Variation in ring structure | Potentially different biological activity |
| 5-Aminobicyclo[3.1.1]heptan-2-ol hydrochloride | Similar bicyclic framework | Hydroxyl group introduces different reactivity |
These comparisons underscore how variations in structure can lead to significant differences in biological activity and potential therapeutic applications.
Q & A
(Basic) What are the standard synthetic routes for preparing Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride?
The synthesis typically involves multi-step strategies starting from bicyclic amine precursors. Key steps include:
- Cycloaddition or ring-closing reactions to form the bicyclo[2.2.1]heptane core. For example, Diels-Alder reactions using cyclopentadiene and nitroalkenes have been employed for analogous structures .
- Chiral resolution or enantioselective synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to establish stereochemistry .
- Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., methanol or ethanol) .
- Purification by column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate diastereomers .
(Basic) How is the stereochemical configuration of this compound confirmed experimentally?
A combination of techniques is used:
- NOESY NMR : Correlates spatial proximity of protons to assign relative configurations (e.g., distinguishing endo vs. exo substituents) .
- X-ray crystallography : Tools like SIR97 enable crystal structure determination, resolving absolute stereochemistry .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- Optical rotation : Matches reported values for known stereoisomers .
(Advanced) What are the key challenges in achieving enantioselective synthesis of this bicyclic compound?
Challenges include:
- Steric hindrance : The rigid bicyclic framework limits reagent access, complicating functionalization .
- Diastereomer separation : Similar physical properties of stereoisomers necessitate advanced chromatography (e.g., flash chromatography with toluene/diethyl ether gradients) .
- Catalyst design : Asymmetric hydrogenation or organocatalysis may require tailored ligands (e.g., phosphine ligands for transition-metal catalysts) .
(Advanced) How can computational modeling optimize the pharmacokinetic profile of this compound?
- Molecular docking : Predicts binding affinity to biological targets (e.g., chemokine receptors) using software like AutoDock .
- DFT calculations : Models electronic properties to guide functional group modifications (e.g., fluorination for metabolic stability) .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity based on logP and PSA values .
(Advanced) How to resolve contradictions in reported physical data (e.g., melting points, yields)?
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, temperature gradients) .
- Advanced analytics : Use DSC (differential scanning calorimetry) to confirm melting points and LC-MS to assess purity .
- Crystallographic validation : Compare experimental XRD data with literature to identify polymorphic variations .
(Advanced) What methodologies are used to study its metabolic stability and degradation pathways?
- In vitro assays : Incubate with liver microsomes and analyze metabolites via HPLC-MS .
- Isotope labeling : Track metabolic pathways using ¹⁴C or ³H labels .
- Forced degradation studies : Expose the compound to heat, light, or pH extremes to identify degradation products .
(Basic) What analytical techniques are critical for characterizing intermediates during synthesis?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming intermediate structures .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass spectrometry : Verifies molecular weights (e.g., ESI-MS for hydrochloride salts) .
(Advanced) How to address low yields in key synthetic steps (e.g., cyclization or amination)?
- Reaction optimization : Screen solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) .
- Microwave-assisted synthesis : Enhances reaction rates and yields for thermally challenging steps .
- Protecting group strategies : Use Boc or Fmoc groups to prevent side reactions during amination .
(Basic) What safety protocols are recommended for handling this compound?
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential HCl gas release .
- Waste disposal : Neutralize hydrochloride waste with bases before disposal .
(Advanced) How does the bicyclic structure influence its biological activity compared to acyclic analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
